molecular formula C14H14N2O B402670 3-methyl-N-(pyridin-3-ylmethyl)benzamide

3-methyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B402670
M. Wt: 226.27g/mol
InChI Key: XIHBDFHHWZPCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a pyridin-3-ylmethylamine moiety. Its synthesis typically involves the reaction of 3-methylbenzoyl chloride with pyridin-3-ylmethylamine under standard amide-forming conditions, such as Schotten-Baumann or coupling reagents like EDCI/HOBt . The compound’s structural features, including the electron-donating methyl group on the benzamide and the pyridine ring’s nitrogen atom, make it a candidate for applications in medicinal chemistry and coordination chemistry.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27g/mol

IUPAC Name

3-methyl-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H14N2O/c1-11-4-2-6-13(8-11)14(17)16-10-12-5-3-7-15-9-12/h2-9H,10H2,1H3,(H,16,17)

InChI Key

XIHBDFHHWZPCBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., methoxy in Rip-B) or steric hindrance (e.g., hydroxy in Rip-D) reduce reaction efficiency compared to simpler analogs like Rip-B .
  • Bioavailability: ABT-670’s N-oxy-2-pyridinyl group enhances metabolic stability and oral bioavailability compared to non-optimized benzamides like 1a (ABT-724) .

Key Observations :

  • Therapeutic Potential: ABT-670 demonstrates that strategic substitution (e.g., N-oxy group) mitigates first-pass metabolism, highlighting the importance of pharmacokinetic optimization in benzamide derivatives .

Physicochemical and Spectroscopic Data

Table 3: Spectroscopic and Crystallographic Comparisons
Compound Name NMR Shifts (δ, ppm) Crystallographic Data Reference
3-Methyl-N-(pyridin-3-ylmethyl)benzamide Not reported Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1H NMR: 7.75 (d, J = 7.8 Hz, 1H), 2.40 (s, 3H) CCDC 1965367; orthorhombic crystal system
N-(6-Methoxypyridin-3-yl)benzamide (3k) 1H NMR: 8.26 (s, 1H), 3.93 (s, 3H) Not reported

Key Observations :

  • Methyl Group Effects : The 3-methyl substituent in benzamide derivatives induces upfield shifts in aromatic protons (e.g., 2.40 ppm for methyl in ).
  • Crystallography : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s X-ray structure confirms the N,O-bidentate directing group, relevant for metal coordination .

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